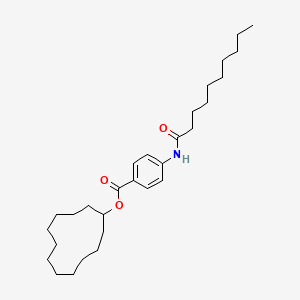

Cyclododecyl 4-(decanoylamino)benzoate

Descripción

Cyclododecyl 4-(decanoylamino)benzoate is a benzoic acid derivative featuring a cyclododecyl ester group and a 4-position substituted with a decanoylamino moiety. The cyclododecyl group (a 12-membered cyclic alkyl chain) contributes steric bulk, while the decanoylamino substituent (a 10-carbon acyl chain attached to an amino group) introduces lipophilicity. Its synthesis likely involves esterification of 4-(decanoylamino)benzoic acid with cyclododecanol, though procedural details are absent in the reviewed materials.

Propiedades

Fórmula molecular |

C29H47NO3 |

|---|---|

Peso molecular |

457.7 g/mol |

Nombre IUPAC |

cyclododecyl 4-(decanoylamino)benzoate |

InChI |

InChI=1S/C29H47NO3/c1-2-3-4-5-9-14-17-20-28(31)30-26-23-21-25(22-24-26)29(32)33-27-18-15-12-10-7-6-8-11-13-16-19-27/h21-24,27H,2-20H2,1H3,(H,30,31) |

Clave InChI |

YJTQDRAGJKTYHQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecyl 4-(decanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(decanoylamino)benzoic acid with cyclododecanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of Cyclododecyl 4-(decanoylamino)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Cyclododecyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted benzoate derivatives

Aplicaciones Científicas De Investigación

Cyclododecyl 4-(decanoylamino)benzoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Cyclododecyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse conduction . This results in a temporary loss of sensation in the targeted area.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Decyl 4-Hydroxybenzoate ()

- Structure : Linear decyl ester with a 4-hydroxy group.

- Key Differences: Substituent: Hydroxyl (polar) vs. decanoylamino (lipophilic). Ester Group: Linear C10 chain vs. cyclic C12.

- Property Implications: The hydroxyl group in decyl 4-hydroxybenzoate increases polarity, enhancing solubility in aqueous environments compared to the target compound’s hydrophobic decanoylamino group . The cyclododecyl ester’s steric bulk may reduce solubility in organic solvents relative to the linear decyl chain.

Ethyl 4-(Dimethylamino)Benzoate ()

- Structure: Ethyl ester with a 4-dimethylamino group.

- Key Differences: Substituent: Dimethylamino (electron-donating) vs. decanoylamino (electron-withdrawing acyl group). Ester Group: Small ethyl vs. bulky cyclododecyl.

- Property Implications: The dimethylamino group enhances reactivity in resin polymerization, achieving a higher degree of conversion than methacrylate-based systems . The decanoylamino group’s lower basicity may reduce such reactivity. The cyclododecyl ester’s size could slow degradation kinetics, favoring sustained-release applications over ethyl esters.

4-(Acetylamino)Benzoate in Inosiplex ()

- Structure: Acetylamino group (C2 acyl chain) as part of a pharmaceutical complex.

- Key Differences: Substituent: Acetylamino (short-chain) vs. decanoylamino (long-chain).

- Inosiplex’s use in pharmaceuticals suggests that acylated benzoates with optimized chain lengths may balance bioavailability and stability.

Data Tables

Table 1: Substituent Effects on Benzoate Ester Properties

Table 2: Ester Group Impact on Physicochemical Behavior

| Ester Type | Example Compound | Solubility Trend | Steric Effects |

|---|---|---|---|

| Cyclic (C12) | Cyclododecyl 4-(decanoylamino)benzoate | Low (hydrophobic) | High steric hindrance |

| Linear (C10) | Decyl 4-hydroxybenzoate | Moderate (polar substituent) | Minimal steric hindrance |

| Short-chain (C2) | Ethyl 4-(dimethylamino)benzoate | High (small ester group) | Low steric hindrance |

Research Findings and Inferences

- Reactivity: Ethyl 4-(dimethylamino)benzoate’s high reactivity in resins suggests that electron-donating groups enhance polymerization efficiency. The target compound’s decanoylamino group, being electron-withdrawing, may exhibit reduced reactivity but improved stability.

- Solubility : Linear esters (e.g., decyl) with polar substituents (hydroxyl) show higher solubility than cyclic analogs . The cyclododecyl group likely exacerbates the target’s insolubility, necessitating formulation strategies like micellar encapsulation.

- Biological Interactions: The acetylamino group in Inosiplex highlights the role of acyl chain length in pharmacokinetics. The decanoylamino group’s longer chain may prolong half-life but require metabolic adaptation for clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.